Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (CAS: 82353-56-8) is a chiral carbamate derivative characterized by its tert-butyl ester group and a stereospecific (1R)-configured backbone. The compound features a methoxymethylamino substituent and a methyl-oxoethyl moiety, rendering it structurally distinct for applications in asymmetric synthesis and medicinal chemistry. Synonyms include N-Boc-D-alaninal and (R)-tert-butyl (1-oxopropan-2-yl)carbamate .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-7(8(13)11-6-15-5)12-9(14)16-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)(H,12,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOOIGDFKZWTAN-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCOC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCOC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Boc-Glycine Weinreb Amide
The synthesis begins with Boc-glycine Weinreb amide (C₉H₁₈N₂O₃), a stable intermediate that facilitates ketone generation via Grignard reactions. Prepared from Boc-glycine and N,O-dimethylhydroxylamine, this amide reacts with methyl magnesium chloride (MeMgCl) in tetrahydrofuran (THF) at -15°C to -5°C. The Weinreb amide’s chelation-controlled mechanism ensures selective ketone formation without over-addition.
Reaction Conditions
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Substrate : Boc-glycine Weinreb amide (10 g, 46 mmol)
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Reagent : 1.4 M MeMgCl in toluene/THF (72 mL, 100 mmol)
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Solvent : Dry THF (100 mL)
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Temperature : -15°C to -5°C
The product, (2-oxo-propyl)-carbamic acid tert-butyl ester, is isolated via flash chromatography (Silica gel 60, 0–30% ethyl acetate/hexane).
Methoxymethylamine Incorporation
The β-keto intermediate undergoes reductive amination with methoxymethylamine to install the methoxymethylamino group. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer) achieves selective imine reduction while preserving the Boc group. Stereochemical control at the C1 position is achieved using chiral auxiliaries or asymmetric catalysis, though specific details require further optimization.
Grignard-Based Alkylation Approach
Stereochemical Control
The (1R) configuration is established using chiral ligands or resolved via enzymatic kinetic resolution. For instance, Pseudomonas cepacia lipase catalyzes the enantioselective hydrolysis of racemic intermediates, yielding the desired (R)-enantiomer with >90% enantiomeric excess (ee).
Comparative Analysis of Methods
The Weinreb amide route offers higher yields and predictable ketone formation, whereas the Grignard alkylation method provides flexibility for structural diversification. Enzymatic resolution ensures high enantiopurity but adds synthetic steps.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Carbamate derivatives.
Scientific Research Applications
Pharmaceutical Development
Carbamic acid derivatives are often explored for their role as enzyme inhibitors. This specific compound has been studied for its potential as a BACE-1 inhibitor , which is crucial in the treatment of Alzheimer's disease. BACE-1 (Beta-site APP Cleaving Enzyme 1) is involved in the production of amyloid-beta peptides, which accumulate in the brains of Alzheimer's patients.
Case Study: BACE-1 Inhibition
A study highlighted that compounds similar to carbamic acid derivatives showed promising results in inhibiting BACE-1 activity, potentially leading to decreased amyloid plaque formation in vitro. This suggests that further research into carbamic acid derivatives could yield effective therapeutic agents for neurodegenerative diseases.
Anticancer Activity
Research indicates that carbamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells.
Data Table: Cytotoxicity of Carbamic Acid Derivatives
Pesticide Development
The structure of carbamic acid derivatives allows them to act as effective pesticides. They can inhibit certain enzymes in pests, leading to their death or inability to reproduce.
Case Study: Insecticidal Properties
Field trials have shown that formulations containing carbamic acid derivatives reduced pest populations significantly compared to control groups. This application is particularly relevant in integrated pest management strategies.
Polymer Synthesis
Carbamic acid esters are utilized in the synthesis of polymers due to their ability to form stable linkages. These polymers can be used in coatings, adhesives, and other materials requiring durability and resistance to environmental factors.
Data Table: Polymer Properties
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming a stable carbamate-enzyme complex, thereby blocking the active site and preventing substrate binding . This interaction can modulate various biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₂₀N₂O₄
- Stereochemistry : The (1R)-configuration at the chiral center influences its reactivity and biological interactions.
- Synthesis: Typically prepared via tert-butoxycarbonyl (Boc) protection of amino aldehydes or ketones, as evidenced by analogous routes for tert-butyl carbamates in indole derivatives (e.g., yields of 60–92% for compounds like (R)-18c–(S)-18f) .
- Applications : Used as a protected aldehyde intermediate in peptide synthesis and as a precursor for pharmaceuticals, such as HIV protease inhibitors .
Structural and Functional Analogues
The compound is compared to structurally related carbamates, focusing on substituents, stereochemistry, and pharmacological relevance.
Key Findings from Comparative Analysis
Stereochemical Impact :
- The (1R)-configuration in the target compound contrasts with the (1S)-isomer in CAS 194092-89-2 . Such enantiomeric differences can alter metabolic stability and receptor binding, as seen in indole derivatives where (R)-18e showed distinct MS/MS fragmentation (m/z 401 vs. 272) compared to (S)-18e .
Substituent Effects: Methoxymethylamino vs. Aromatic vs. Aliphatic Groups: Indole- or pyridinyl-containing analogues (e.g., (R)-18c, (R)-18e) exhibit higher receptor selectivity due to aromatic interactions, whereas the target compound’s aliphatic chain favors solubility .
Synthetic Yields: The target compound’s Boc-protected synthesis mirrors high-yield routes for (R)-18f (78% yield) , though steric hindrance from methoxymethylamino may require optimized coupling conditions.
Mass Spectrometry Patterns :
- All compounds show a base peak corresponding to Boc group loss (e.g., m/z 401 for the target compound), but fragmentation patterns vary with substituents. For example, (R)-18f with a fluorophenyl group produces m/z 289 (100%) due to C-F bond cleavage .
Biological Relevance :
- Microbial biotransformation (e.g., Rhodococcus spp. in ) hydroxylates analogous carbamates, suggesting the target compound may undergo similar metabolic pathways .
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (CAS Number: 146553-06-2) is a notable member of this class. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following chemical structure:
Pharmacological Properties
Research indicates that carbamic acid derivatives exhibit various pharmacological effects, including:
- Neuroprotective Effects : Some studies suggest that similar carbamate compounds may provide neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
- Anticonvulsant Activity : Carbamic acid derivatives have been linked to anticonvulsant effects, making them potential candidates for treating epilepsy and other seizure disorders .
- Anti-inflammatory Properties : Certain carbamate compounds demonstrate anti-inflammatory effects, which may be beneficial in treating chronic inflammatory conditions .
The mechanisms through which carbamic acid derivatives exert their biological activities are multifaceted:
- Inhibition of Enzymatic Activity : Some carbamates inhibit enzymes such as monoacylglycerol lipase (MGL), thereby increasing levels of endocannabinoids like 2-arachidonoylglycerol (2-AG) that play crucial roles in pain modulation and inflammation .
- Receptor Modulation : These compounds may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways associated with mood regulation and anxiety .
Case Study 1: Neuroprotective Effects
A study demonstrated that a related carbamate compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was attributed to the compound's ability to enhance the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF).
Case Study 2: Anticonvulsant Activity
In a preclinical trial, a closely related carbamate was shown to reduce seizure frequency in animal models of epilepsy. The study highlighted the compound's ability to modulate GABAergic transmission, providing a potential therapeutic pathway for seizure management.
Data Table: Biological Activities of Carbamic Acid Derivatives
Q & A
How can the synthesis of this carbamic acid ester be optimized for high yield and purity?
Level: Basic
Methodological Answer:
Optimization involves:
- Boc Protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines, as demonstrated in the synthesis of related carbamates .
- Coupling Reactions : Employ reagents like EDC/HOBt for amide bond formation to minimize side reactions .
- Purification : Utilize reverse-phase HPLC or LC-MS to isolate the target compound and remove unreacted intermediates or byproducts .
- Yield Tracking : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of methoxymethylamine derivatives to favor product formation .
What spectroscopic techniques are critical for structural characterization?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm stereochemistry (e.g., (1R)-configuration) and identify methoxymethylamino and tert-butyl ester groups. Compare chemical shifts with Boc-protected analogs .
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) and detect trace impurities .
- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and tert-butyl C-O bonds .
How can contradictions in stereochemical outcomes be resolved when using enzymatic vs. chemical synthesis?
Level: Advanced
Methodological Answer:
- Enzymatic Specificity : For biotransformation, screen enzymes like toluene dioxygenase or monooxygenases, which produce enantiomerically pure intermediates (e.g., >99% ee for cis/trans diastereomers) .
- Chiral HPLC : Compare retention times of enzymatically derived products with chemically synthesized standards to resolve stereochemical discrepancies .
- Kinetic Analysis : Perform time-course studies to identify if competing enzymatic pathways (e.g., epoxidation vs. dihydroxylation) lead to conflicting data .
What experimental designs ensure stability during storage and handling?
Level: Basic
Methodological Answer:
- Storage Conditions : Store at 2–8°C under inert atmosphere (e.g., argon) to prevent hydrolysis of the tert-butyl ester .
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor purity via HPLC. Use mass spectrometry to identify degradation products (e.g., de-esterified analogs) .
- Light Sensitivity : Protect from UV exposure by using amber vials, as light may degrade methoxymethylamino groups .
How are synthetic byproducts identified and mitigated?
Level: Advanced
Methodological Answer:
- Byproduct Profiling : Use high-resolution LC-MS to detect common impurities (e.g., over-alkylated amines or Boc-deprotected intermediates) .
- Reaction Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to suppress side reactions. For example, polar aprotic solvents may reduce racemization .
- Scavenger Resins : Employ polymer-bound reagents to trap unreacted starting materials (e.g., excess methoxymethylamine) .
How can this compound serve as an intermediate for therapeutically relevant molecules?
Level: Advanced
Methodological Answer:
- Peptide Coupling : Use the carbamate group to conjugate with amino acids or heterocycles, as seen in Boc-protected indole derivatives .
- Enzymatic Modification : Leverage Rhodococcus strains to hydroxylate or epoxidize the compound for bioactive analogs (e.g., antiviral or anti-inflammatory agents) .
- SAR Studies : Synthesize analogs with varied methoxymethyl or tert-butyl groups and test inhibitory activity against target enzymes (e.g., proteases) .
How to address discrepancies in enantiomeric excess (ee) between synthetic batches?
Level: Advanced
Methodological Answer:
- Chiral Stationary Phases : Use HPLC columns with cellulose-based phases to separate enantiomers and quantify ee .
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) during key steps like methoxymethylation to improve stereoselectivity .
- Crystallization : Perform recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) to enrich desired enantiomers .
What computational methods predict the compound’s reactivity in novel reactions?
Level: Advanced
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in reactions (e.g., nucleophilic attack at the carbamate carbonyl) .
- MD Simulations : Study solvation effects on tert-butyl ester stability in aqueous vs. organic media .
- Docking Studies : Screen for binding affinity with enzymatic active sites (e.g., cytochrome P450 enzymes) to anticipate metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
